molecular formula C9H16O2 B123665 (5S)-5-propan-2-yloxepan-2-one CAS No. 151357-02-7

(5S)-5-propan-2-yloxepan-2-one

Cat. No.: B123665
CAS No.: 151357-02-7
M. Wt: 156.22 g/mol
InChI Key: DDGNHMWGQKMERH-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S)-5-propan-2-yloxepan-2-one is a seven-membered lactone (oxepan-2-one) featuring a chiral isopropyl group at the 5S position. Lactones, cyclic esters formed via intramolecular esterification, are critical in organic synthesis, pharmaceuticals, and materials science due to their reactivity and stereochemical diversity.

Properties

CAS No.

151357-02-7

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(5S)-5-propan-2-yloxepan-2-one

InChI

InChI=1S/C9H16O2/c1-7(2)8-3-4-9(10)11-6-5-8/h7-8H,3-6H2,1-2H3/t8-/m0/s1

InChI Key

DDGNHMWGQKMERH-QMMMGPOBSA-N

SMILES

CC(C)C1CCC(=O)OCC1

Isomeric SMILES

CC(C)[C@H]1CCC(=O)OCC1

Canonical SMILES

CC(C)C1CCC(=O)OCC1

Synonyms

2-Oxepanone,5-(1-methylethyl)-,(S)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between (5S)-5-propan-2-yloxepan-2-one and related compounds from the evidence:

Compound Name Ring Size Functional Groups/Substituents Molecular Weight Key Properties/Applications Reference
This compound (Target) 7 Lactone, isopropyl (5S) ~156.22 (est.) Potential for chiral synthesis -
(5S)-5-[tri(propan-2-yl)silyloxymethyl]oxolan-2-one 5 Oxolan-2-one, tri-isopropyl silyloxymethyl 272.45 High lipophilicity (silyl group)
(5S)-5-methyl-5-prop-2-enyl-furan-2-one 5 Furan-2-one, methyl, propenyl ~154.18 (est.) Bioactive potential (e.g., antimicrobial)
(2R,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-one 6 Cyclohexanone, methyl, isopropyl ~168.28 Chiral ketone for asymmetric synthesis
(5S)-4-(2,2-Dimethylpropyl)-5-isopropyl-1,3,4-oxadiazinan-2-one 6 Oxadiazinan-2-one, isopropyl, dimethylpropyl ~242.36 Chiral auxiliary in aldol reactions
5-(1-Methoxypropan-2-yl)-4-methylfuran-2(5H)-one 5 Furan-2-one, methoxypropan-2-yl, methyl ~184.23 (est.) Synthetic intermediate, biological activity

Key Observations:

  • Ring Size Effects : Smaller lactones (e.g., oxolan-2-one, furan-2-one) exhibit higher ring strain, enhancing reactivity in ring-opening reactions compared to the seven-membered oxepan-2-one . Larger rings like oxepan-2-one may display greater conformational flexibility, impacting solubility and stability.
  • Substituent Influence : The isopropyl group at the 5S position in the target compound parallels stereochemical features in (2R,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-one and (5S)-4-(2,2-dimethylpropyl)-5-isopropyl-1,3,4-oxadiazinan-2-one , suggesting shared strategies for stereoselective synthesis. Bulky substituents (e.g., silyl groups in ) increase lipophilicity, whereas polar groups (e.g., methoxy in ) enhance solubility.
  • Functional Diversity: Heterocycles like oxadiazinan-2-one and cyclohexanone demonstrate the versatility of six-membered rings in asymmetric synthesis, contrasting with lactones’ ester reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.